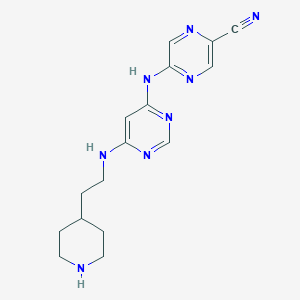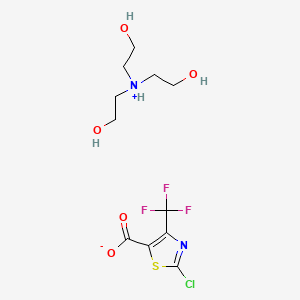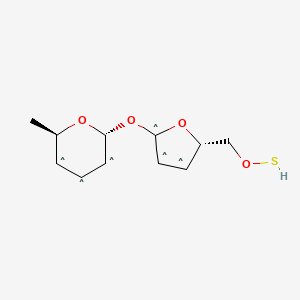![molecular formula C12H17NO2 B12337558 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is an organic compound with a chiral center, making it optically active. This compound is structurally related to amino acids and contains an amino group, a phenyl group substituted with an isopropyl group, and a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 4-isopropylbenzaldehyde is first converted to an imine by reacting with glycine in the presence of a suitable catalyst.
Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of (3R)-3-Nitro-3-[4-(methylethyl)phenyl]propanoic acid.
Reduction: Formation of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanol.
Substitution: Formation of (3R)-3-Amino-3-[4-(nitro)isopropylphenyl]propanoic acid.
科学研究应用
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and metabolic processes.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid: The enantiomer of the compound with different optical activity.
Phenylalanine: An amino acid with a similar phenyl group but lacking the isopropyl substitution.
Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.
Uniqueness
(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI 键 |
XRDCVKSGZNDEDT-LLVKDONJSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)



![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
